molecular formula C15H22N2O B8354770 4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine

Cat. No.: B8354770
M. Wt: 246.35 g/mol
InChI Key: RDMSSBOVKASMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-14(2)12(15(14,3)4)13(18)17-11-7-5-10(9-16)6-8-11/h5-8,12H,9,16H2,1-4H3,(H,17,18)

InChI Key

RDMSSBOVKASMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)CN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 4M hydrogen chloride in dioxane (6.1 mL) to a solution of N-(tert-butoxycarbonyl)-4-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine (0.678 g, 1.958 mmol) in anhydrous 1,4-dioxane (12.2 mL) at room temperature. After stirring at room temperature for 3 h, the reaction is a solid mass. Add more 1,4-dioxane (12.2 mL), DCM (24.4 mL) and more 4M hydrogen chloride in dioxane (6.1 mL), and stir overnight. Concentrate in vacuo and partition the residue between saturated aqueous NaHCO3 (200 mL) and DCM (500 mL). Dry the organic phase over Na2SO4, filter and concentrate in vacuo. The aqueous phase was extracted with DCM/iso-propanol (3:1, 4×200 mL). Dry the combined organic extracts over Na2SO4, filter, combine with the organic fraction isolated above and concentrate in vacuo. Purify by SCX chromatography eluting with DCM and DCM/2M ammonia in methanol (1:1) to obtain the title compound (0.519 g, 100%). MS (ES+) m/z: 247.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(tert-butoxycarbonyl)-4-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Name
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
solvent
Reaction Step Two
Quantity
12.2 mL
Type
solvent
Reaction Step Two
Yield
100%

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